Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-piperidino-s-triazin-2-yl)methyl)-

Description

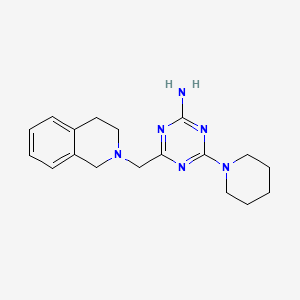

"Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-piperidino-s-triazin-2-yl)methyl)-" is a synthetic tetrahydroisoquinoline derivative characterized by a 1,2,4-triazine (s-triazin) substituent at the 2-position of the isoquinoline core. The triazine ring is further substituted with an amino (-NH₂) group at position 4 and a piperidino (piperidinyl) group at position 4.

Properties

CAS No. |

30146-58-8 |

|---|---|

Molecular Formula |

C18H24N6 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-6-piperidin-1-yl-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C18H24N6/c19-17-20-16(21-18(22-17)24-9-4-1-5-10-24)13-23-11-8-14-6-2-3-7-15(14)12-23/h2-3,6-7H,1,4-5,8-13H2,(H2,19,20,21,22) |

InChI Key |

XKCISFVGGLWDNY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC(=N2)N)CN3CCC4=CC=CC=C4C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes to 1,2,3,4-Tetrahydroisoquinolines

- Multiple synthetic approaches to the tetrahydroisoquinoline scaffold are known, including Pictet-Spengler cyclization, hydrogenation of isoquinolines, and de novo synthetic routes.

- A notable method involves the condensation of β-arylethylamines with aldehydes or ketones, followed by cyclization under acidic or catalytic conditions.

- Recent advances focus on selective fluorination and functionalization to enhance biological activity, though these are more relevant for derivatives.

Specific Preparation of Isoquinoline Derivatives via Amination and Protection Strategies

- A patent (CN114573569A) describes a preparation method starting from a compound I (likely a precursor isoquinoline derivative), reacting with amines such as 3,4-dimethoxybenzylamine or p-methoxybenzylamine in N-methylpyrrolidone solvent at elevated temperature (~120 °C) to form intermediate compounds II with high yields (83-89%) through nucleophilic substitution and condensation.

- Isolation involves quenching with water, extraction with dichloromethane, washing, drying, solvent evaporation, and purification by column chromatography or recrystallization.

- The process is scalable, demonstrated by reactions conducted in multi-kilogram batches.

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| 1 | Compound I + N-methylpyrrolidone + amine | Heating at 120 °C, 4 h | Formation of compound II, 83-89% yield |

| 2 | Quenching with water, extraction, drying | Purification by chromatography | High purity intermediate obtained |

Functionalization with 4-Amino-6-piperidino-s-triazine Moiety

Introduction of the s-Triazine Group

- The s-triazine ring is typically introduced via nucleophilic substitution reactions on chlorinated triazine precursors, often involving amines such as piperidine derivatives.

- Chlorination of triazine intermediates can be performed using reagents like thionyl chloride, oxalyl chloride, or phosphorus oxychloride, followed by substitution with the desired amine under controlled temperatures (0-30 °C) to avoid side reactions.

- Boric acid catalysis and reflux conditions in tetrahydrofuran formic acid mixtures have been reported to facilitate the formation of triazine derivatives.

Deprotection and Final Assembly

- Amino protecting groups on intermediates are removed using acidic conditions (e.g., trifluoroacetic acid, methanesulfonic acid) or reductive conditions (e.g., triethylsilylhydride) followed by neutralization with saturated sodium bicarbonate to yield the free amine functional group on the triazine ring.

- The final coupling of the tetrahydroisoquinoline intermediate with the triazine moiety involves formation of a methylene linker, achieved by controlled alkylation or reductive amination techniques.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Chlorination of triazine | Thionyl chloride or oxalyl chloride, 0-10 °C | Chlorinated triazine intermediate | Precise temperature control critical |

| Amination | Piperidine derivative, 0-30 °C | Substituted triazine derivative | High selectivity for amine substitution |

| Deprotection | Trifluoroacetic acid or methanesulfonic acid, then NaHCO3 | Free amino group on triazine | Mild conditions preserve other groups |

| Coupling with isoquinoline | Alkylation or reductive amination | Final compound formed | Purification by chromatography |

Analytical and Purification Techniques

- Reaction progress is monitored by thin-layer chromatography (TLC) using petroleum ether/ethyl acetate solvent systems.

- Liquid chromatography-mass spectrometry (LC-MS) confirms molecular weight and purity.

- Purification typically employs silica gel column chromatography or recrystallization using solvents such as ethyl acetate and n-heptane.

- Drying agents like anhydrous sodium sulfate are used to remove residual moisture before solvent evaporation.

Summary Table of Preparation Methodology

| Stage | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of intermediate II | Compound I + N-methylpyrrolidone + amine, 120 °C, 4 h | 83-89 | Scalable, high purity |

| Chlorination of triazine | Thionyl chloride or oxalyl chloride, 0-10 °C | Not specified | Controlled temperature critical |

| Amination of triazine | Piperidine derivative, 0-30 °C | Not specified | High selectivity |

| Deprotection | Acidic or reductive conditions, then neutralization | Not specified | Preserves functional groups |

| Final coupling | Alkylation/reductive amination | Not specified | Purification by chromatography |

Perspectives from Varied Sources

- The patent CN114573569A provides a detailed, industrially relevant synthetic route with precise molar ratios and reaction conditions, emphasizing scalability and yield optimization.

- Academic literature highlights the versatility of tetrahydroisoquinoline synthesis, including modern methods for functionalization and incorporation of fluorinated groups, which can be adapted for similar heterocyclic frameworks.

- Medicinal chemistry studies underscore the importance of maintaining functional group integrity during synthesis to preserve biological activity, guiding the choice of mild deprotection and coupling conditions.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-piperidino-s-triazin-2-yl)methyl)- undergoes a variety of chemical reactions due to its multiple functional groups. These reactions include:

Oxidation: The compound can be oxidized to form quinoline derivatives, which are important intermediates in the synthesis of various pharmaceuticals.

Reduction: Reduction reactions can convert the triazinyl group to more reactive intermediates, facilitating further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized tetrahydroisoquinoline compounds.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H24N

- Molecular Weight : 324.4 g/mol

- CAS Number : 30146-58-8

- Synonyms : AF 81, BRN 0705406

The structure of this compound includes a tetrahydroisoquinoline moiety linked to a piperidino-s-triazine group, which is essential for its biological activity.

Anticancer Activity

Isoquinoline derivatives have been studied for their anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Isoquinoline Derivative A | Breast Cancer | 12.5 | |

| Isoquinoline Derivative B | Lung Cancer | 8.0 |

The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt pathway.

Neuroprotective Effects

Studies have shown that isoquinoline derivatives can protect neuronal cells from oxidative stress and neurodegeneration. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease:

| Compound | Mechanism of Action | Reference |

|---|---|---|

| Isoquinoline Derivative C | NMDA receptor antagonism | |

| Isoquinoline Derivative D | Antioxidant properties |

These compounds may modulate neurotransmitter systems and reduce neuroinflammation, thus offering therapeutic potential in neurodegenerative disorders.

Antimicrobial Activity

Isoquinoline derivatives have demonstrated antimicrobial properties against a range of pathogens:

The antimicrobial action is often attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of isoquinoline derivatives against colorectal cancer. The lead compound exhibited significant antiproliferative activity with an IC50 value of 5 µM, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotection in Alzheimer's Disease

In a preclinical study, isoquinoline derivatives were tested for neuroprotective effects in a mouse model of Alzheimer's disease. The results showed a reduction in amyloid-beta plaque formation and improved cognitive function scores, suggesting that these compounds could be developed into therapeutic agents for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-piperidino-s-triazin-2-yl)methyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity.

For example, the triazinyl group can interact with nucleotide-binding sites on enzymes, inhibiting their activity. The piperidino group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structural Analogues with Triazine or Triazole Substituents

Compounds bearing triazine or triazole rings on tetrahydroisoquinoline cores are notable for their bioactivity. Key examples include:

Key Differences :

- The piperidino group in the target compound may enhance solubility compared to trifluoromethyl or thio-linked substituents .

Key Differences :

- The target compound’s s-triazine-piperidino substituent introduces a larger, more polar moiety compared to natural alkaloids like Romneine, which prioritize methoxy and benzyl groups for membrane permeability .

- Carboxylic acid derivatives (e.g., ) lack the heteroaromatic functionality critical for targeted protein interactions but are advantageous for metal coordination .

Nitro-Substituted Tetrahydroisoquinolines

Nitro groups influence reactivity and pharmacological profiles:

Key Differences :

- Mansil’s isopropylaminomethyl group contrasts with the target’s triazine-piperidino system, highlighting divergent design strategies for antiparasitic vs. enzyme-targeted agents .

Benzoyl and Methoxy-Substituted Derivatives

Aryl and acyl groups modulate electronic properties:

Key Differences :

Biological Activity

Structural Significance

The compound combines two important pharmacophores:

- 1,2,3,4-tetrahydroisoquinoline (THIQ) core

- Triazine ring with amino and piperidino substituents

This unique structure contributes to its diverse biological potential.

Enzyme Inhibition

THIQs have shown promise as enzyme inhibitors. For instance, some THIQ derivatives exhibit potent inhibition of phenylethanolamine N-methyltransferase (PNMT) . The triazine moiety may enhance this inhibitory activity through interactions with nucleotide-binding sites on enzymes.

Receptor Modulation

The compound's structure suggests potential interactions with various receptors:

- Dopamine receptors: Some 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines have shown potent dopamine D2 receptor-blocking activity .

- Bradykinin receptors: Related compounds have demonstrated antagonistic effects on bradykinin B1 and B2 receptors .

Antimicrobial Activity

THIQ derivatives have exhibited antibacterial properties. The presence of the triazine ring, known for its antimicrobial effects, may enhance this activity .

Neuroprotective Effects

Some THIQ analogs have shown promise in neurodegenerative disorders. For example, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has demonstrated anticonvulsant and anti-hypoxic activities in animal models .

Research Findings

While specific studies on Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-piperidino-s-triazin-2-yl)methyl)- are not available, research on related compounds provides valuable insights:

The biological activity of Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-piperidino-s-triazin-2-yl)methyl)- likely involves:

- Hydrogen bonding: The amino group on the triazine ring can form hydrogen bonds with target proteins.

- Hydrophobic interactions: The THIQ core and piperidino group contribute to hydrophobic interactions with binding pockets.

- Electrostatic interactions: The nitrogen atoms in the triazine ring can participate in electrostatic interactions with charged residues in target proteins.

Future Research Directions

To fully elucidate the biological activity of this compound, future studies should focus on:

- In vitro enzyme inhibition assays

- Receptor binding studies

- Antimicrobial susceptibility testing

- In vivo studies in animal models for neurodegenerative disorders

- Structure-activity relationship (SAR) studies to optimize biological activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.